"Morpholine-4-carboximidamide sulfate chemical properties"
"Morpholine-4-carboximidamide sulfate chemical properties"
An In-depth Technical Guide to Morpholine-4-carboximidamide Sulfate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in Morpholine-4-carboximidamide sulfate. Moving beyond a simple data sheet, this document provides an in-depth analysis of its core chemical properties, logical synthesis pathways, potential mechanisms of action, and critical handling protocols, grounded in established scientific principles.
Introduction: A Molecule of Interest in Medicinal Chemistry
Morpholine-4-carboximidamide sulfate is a guanidine derivative featuring the morpholine heterocycle. The morpholine ring is recognized in medicinal chemistry as a "privileged scaffold," a versatile structural motif frequently incorporated into drug candidates to enhance biological activity and modulate pharmacokinetic properties such as solubility and metabolic stability.[1] The presence of the highly basic and resonance-stabilized carboximidamide (guanidinium) group further positions this molecule as a compound of significant interest for therapeutic development.
Initial investigations have highlighted its potential as both an antiviral and an antineoplastic agent, suggesting its utility in addressing significant unmet medical needs.[2] This guide aims to synthesize the available technical data and provide expert insights into the causality behind its chemical behavior and biological potential.
Chemical Identity and Physicochemical Profile
Precise identification is the foundation of sound scientific research. Morpholine-4-carboximidamide sulfate is most accurately described as a hemisulfate salt, where two molecules of the organic base associate with one molecule of sulfuric acid.
Chemical Structure
The structure combines the saturated heterocyclic morpholine ring with a carboximidamide functional group, which is protonated and stabilized by the sulfate dianion.
Caption: Chemical structure of Morpholine-4-carboximidamide Sulfate.
Core Properties and Identifiers
The physicochemical properties of a compound dictate its handling, formulation, and biological behavior. The sulfate salt form is intentionally designed to enhance stability, crystallinity, and aqueous solubility compared to the free base.
| Property | Value | Source(s) |
| Chemical Name | bis(morpholine-4-carboximidamide);sulfuric acid | [3] |
| Common Synonyms | Morpholine-4-carboxamidine hemisulfate; N-Formamidinomorpholine sulfate | [2][4] |
| CAS Number | 17238-55-0 | [2][3][4][5][6] |
| Molecular Formula | C₁₀H₂₄N₆O₆S (or 2C₅H₁₁N₃O · H₂SO₄) | [2][3][4] |
| Molecular Weight | 356.40 g/mol | [2][3][4] |
| Appearance | White to off-white solid (typical) | [5] |
| Boiling Point | 222.6 °C at 760 mmHg (Predicted for free base) | [2] |
| Solubility | Assumed to be water-soluble; data for hydrochloride salt shows high water solubility | [7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2][6] |
Synthesis and Characterization Workflow
A reliable and reproducible synthesis is paramount for further research and development. The most logical pathway involves a guanidinylation reaction.
Proposed Synthesis Pathway
The synthesis of Morpholine-4-carboximidamide sulfate can be efficiently achieved by reacting morpholine with a suitable guanidinylating agent, such as S-methylisothiourea sulfate, followed by salt formation.
Caption: Proposed synthesis workflow for Morpholine-4-carboximidamide Sulfate.
Experimental Protocol: Synthesis
This protocol is a representative methodology based on established chemical principles. Researchers should optimize conditions based on their specific equipment and scale.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add S-Methylisothiourea sulfate (1.0 eq).
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Solvent and Reactant Addition: Add water or ethanol as the solvent, followed by the slow addition of Morpholine (2.1 eq) to the stirring mixture. The slight excess of the amine ensures the complete consumption of the guanidinylating agent.
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Reaction Execution: Heat the mixture to reflux (typically 80-100°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the sulfate salt.
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Purification: Collect the crude product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or acetone) to remove unreacted morpholine and other impurities.
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Drying: Dry the purified white solid under vacuum to yield the final product, Morpholine-4-carboximidamide sulfate.
Protocol: Analytical Characterization
Confirmation of identity and purity is a non-negotiable step. A multi-pronged analytical approach is required.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Signals corresponding to the morpholine ring protons (typically in the 3-4 ppm range) and the broad, exchangeable protons of the guanidinium group. |
| ¹³C NMR | Structural Confirmation | Resonances for the morpholine carbons and a characteristic signal for the guanidinium carbon (~155-160 ppm). |
| LC-MS | Purity & Mass Verification | A primary peak in the chromatogram with a mass corresponding to the protonated free base [M+H]⁺. |
| HPLC | Purity Assessment | A quantitative measure of purity, typically >95% for research-grade material. A validated HPLC method can be developed using a C18 column.[8][9] |
Core Reactivity and Structure-Activity Rationale
The biological potential of this molecule is a direct consequence of its distinct structural features.
Caption: Relationship between structure, chemical properties, and biological potential.
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The Guanidinium Moiety: This functional group is the primary driver of biological interaction. It is strongly basic due to the delocalization of positive charge across three nitrogen atoms upon protonation. This charge and its ability to act as a potent hydrogen bond donor allow it to mimic protonated arginine and interact strongly with negatively charged pockets in biological targets like enzyme active sites (e.g., viral polymerases) or DNA.
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The Morpholine Ring: This heterocycle imparts favorable pharmacokinetic properties. The ether linkage is generally resistant to metabolism, and the overall structure often leads to improved aqueous solubility and cell permeability compared to more lipophilic analogs.[1]
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Sulfate Salt: The use of a sulfate salt provides a stable, crystalline solid with predictable solubility, which is essential for accurate dosing in experimental assays and for potential future pharmaceutical formulation.
Therapeutic and Research Applications
While research is ongoing, initial reports point to two primary areas of investigation.
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Antiviral Applications: The compound is reported to be an antiviral agent for treating infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV).[2] The mechanism is not yet elucidated but may involve the inhibition of viral DNA polymerase or interference with viral entry, processes known to be targeted by other guanidine-containing compounds.
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Antineoplastic Applications: Morpholine-4-carboximidamide sulfate has demonstrated the ability to inhibit the growth of tumor cells.[2] Many modern cancer therapeutics, particularly kinase inhibitors, incorporate a morpholine ring.[1] It is plausible that this compound exerts its effects through interaction with signaling pathways critical for cancer cell proliferation. Further research is required to identify its specific molecular targets.
Safety, Handling, and Storage
As a bioactive chemical, proper handling is mandatory to ensure researcher safety. The compound is classified as hazardous.
GHS Hazard Classification
| Hazard Class | Category | Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3][10] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [3][10] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [3][10] |
| Skin Irritation | 2 | H315: Causes skin irritation | [3][6] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [3][6] |
Laboratory Handling Protocol
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Engineering Controls: Handle only within a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[6]
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In Case of Exposure:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[10]
-
-
Storage: Store in a tightly sealed, properly labeled container in a cool (2-8°C), dry, and well-ventilated area away from incompatible substances.[2][6]
Conclusion and Future Directions
Morpholine-4-carboximidamide sulfate is a molecule with a well-defined structure and significant, albeit early-stage, therapeutic potential. Its synthesis is straightforward, and its properties are largely dictated by the interplay between the bioactive guanidinium group and the pharmacokinetic-modulating morpholine ring.
Future research should focus on elucidating the specific mechanisms of its antiviral and antineoplastic activities. Structure-activity relationship (SAR) studies, involving systematic modification of the morpholine and guanidine moieties, could lead to second-generation analogs with enhanced potency and selectivity. This technical guide provides the foundational chemical knowledge necessary for researchers to confidently and safely advance the scientific investigation of this promising compound.
References
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Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE | lookchem. [Link]
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4-Morpholinecarboximidamide, sulfate (2:1) | C10H24N6O6S | PubChem. [Link]
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Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography | PubMed. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | PubMed. [Link]
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